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Compound of Interest |

6-
Compound Name: (Methyl(phenyl)amino)nicotinaldeh
yde

\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-
(Methyl(phenyl)amino)nicotinaldehyde. Due to the limited availability of published
experimental spectra for the target compound, this guide presents a combination of predicted
data for 6-(Methyl(phenyl)amino)nicotinaldehyde and experimental data for structurally
similar compounds. This approach allows for a foundational validation of the expected
spectroscopic characteristics.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for 6-
(Methyl(phenyl)amino)nicotinaldehyde and its analogs.

Table 1: *H NMR Spectroscopic Data (Predicted vs. Experimental)
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Predicted
Chemical Shift

Experimental
Chemical Shift

Experimental
Chemical Shift

Proton (0 ppm) for 6- (6 ppm) for 6-
Compound . . (6 ppm) for 6-
Assignment (Methyl(phenyl (Methylamino) L
. .. .. Methylnicotina
)amino)nicotin  nicotinaldehyd
Idehyde
aldehyde e
6-
Methyl(phenyl)a
( _ y_(p _ & Aldehyde-H ~9.8-10.2 - 10.1
mino)nicotinalde
hyde
Pyridine-H (ortho
~8.5-8.8 - 8.8
to CHO)
Pyridine-H (meta
~7.8-8.2 - 8.0
to CHO)
Pyridine-H (ortho
~6.5-6.9 - -
to N)
Phenyl-H ~7.2-7.6 - -
N-CHs ~3.3-3.6 - -
6-
(Methylamino)nic ~ Aldehyde-H - Not Available -
otinaldehyde
Pyridine-H - Not Available -
N-CHs - Not Available -
6-
Methylnicotinalde  Aldehyde-H - - 10.1
hyde
Pyridine-H - - 8.8,8.0,7.4
C-CHs - - 2.6
Table 2: 13C NMR Spectroscopic Data (Predicted)
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Predicted Chemical Shift

Compound Carbon Assignment
(5 ppm)
6-
(Methyl(phenyl)amino)nicotinal  C=0O (Aldehyde) ~190 - 195
dehyde
Pyridine-C (ipso to CHO) ~130- 135
Pyridine-C (ortho to CHO) ~150 - 155
Pyridine-C (meta to CHO) ~120 - 125
Pyridine-C (ipso to N) ~160 - 165
Phenyl-C (ipso to N) ~145 - 150
Phenyl-C ~120- 130
N-CHs ~40 - 45

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

Predicted Experimental
. Wavenumber Wavenumber
Functional Group
Compound . . (cm™?) for 6- (cm™?) for General
Vibration . .
(Methyl(phenyl)ami  Aromatic
no)nicotinaldehyde Aldehydes[1][2]
o-
) C=0 Stretch
(Methyl(phenyl)amino) ~1690 - 1710 1685 - 1715
(Aldehyde)

nicotinaldehyde

C-H Stretch 2700 - 2760 and 2800
~2720 and ~2820

(Aldehyde) - 2860
C=C Stretch

_ ~1580 - 1620 1500 - 1600
(Aromatic)
C-N Stretch ~1300 - 1350 -
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Table 4: Mass Spectrometry Data (Predicted)

Compound lonization Mode Predicted m/z [M+H]*
6-

(Methyl(phenyl)amino)nicotinal  ESI 213.0971

dehyde

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The solution is then transferred to a
5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 'H NMR Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64 scans.
o Spectral Width: -2 to 12 ppm.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 1024-4096 scans.

o Spectral Width: 0 to 220 ppm.
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o Relaxation Delay: 2-5 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS at 0 ppm).

2. Infrared (IR) Spectroscopy
o Sample Preparation:

o Solid Samples (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of
dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

o Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is
placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a
thin film of the sample.

o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly on the ATR crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

e Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans.

o Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The
spectrum is typically displayed as percent transmittance versus wavenumber (cm—1).

3. Mass Spectrometry (MS)
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o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted
and mixed with a matrix solution if using MALDI, or infused directly for ESI.

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) source is used.

e ESI-MS Parameters:

[¢]

lonization Mode: Positive or negative ion mode.

[e]

Capillary Voltage: 3-5 kV.

o

Nebulizing Gas Flow: 1-2 L/min.

[¢]

Drying Gas Flow: 5-10 L/min.

[e]

Drying Gas Temperature: 200-350 °C.

o Data Processing: The mass-to-charge ratios (m/z) of the ions are recorded. The data is
processed to identify the molecular ion peak and major fragment ions.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Validation of 6-
(Methyl(phenyl)amino)nicotinaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b566913#validation-of-6-methyl-
phenyl-amino-nicotinaldehyde-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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